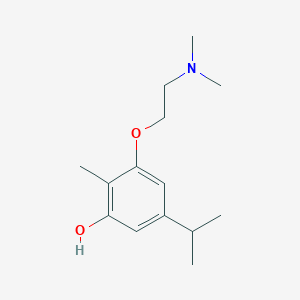
Deacetyl moxisylyte hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Moxisylyte is an α1-adrenergic antagonist used primarily in urology for the treatment of erectile dysfunction and Raynaud’s syndrome . Deacetyl moxisylyte hydrochloride is a metabolite of moxisylyte, formed through the hydrolysis of the acetyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Deacetyl moxisylyte hydrochloride can be synthesized from moxisylyte through a deacetylation reaction. The process involves the hydrolysis of the acetyl group in moxisylyte using an alkaline reagent such as potassium hydroxide (KOH) in water. The reaction is typically carried out at elevated temperatures (around 90°C) under a nitrogen atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is purified using techniques such as column chromatography to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Deacetyl moxisylyte hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form deacetyl-demethyl-thymoxamine.
Oxidation and Reduction:
Substitution: The compound can undergo substitution reactions, particularly involving the dimethylamino group.
Common Reagents and Conditions
Hydrolysis: Potassium hydroxide (KOH) in water at elevated temperatures.
Oxidation and Reduction:
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Deacetyl-demethyl-thymoxamine: Formed through hydrolysis and subsequent demethylation.
Aplicaciones Científicas De Investigación
Deacetyl moxisylyte hydrochloride has several scientific research applications:
Chemistry: Used as a model compound to study α1-adrenergic antagonists and their derivatives.
Biology: Investigated for its effects on blood flow and vascular function.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
Deacetyl moxisylyte hydrochloride acts as a vasodilator by blocking α1-adrenergic receptors. This action is competitive against norepinephrine, leading to the relaxation of vascular smooth muscle and improved blood flow. The compound does not exhibit beta-receptor blocking, anti-angiotensin, or anti-serotonin activity .
Comparación Con Compuestos Similares
Similar Compounds
Moxisylyte (Thymoxamine): The parent compound, used for similar therapeutic purposes.
Prazosin: Another α1-adrenergic antagonist used to treat hypertension and benign prostatic hyperplasia.
Uniqueness
Deacetyl moxisylyte hydrochloride is unique due to its specific deacetylated structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, moxisylyte. This structural difference can influence its efficacy and safety profile in therapeutic applications .
Propiedades
Fórmula molecular |
C14H23NO2 |
|---|---|
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
3-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenol |
InChI |
InChI=1S/C14H23NO2/c1-10(2)12-8-13(16)11(3)14(9-12)17-7-6-15(4)5/h8-10,16H,6-7H2,1-5H3 |
Clave InChI |
KBMJKFIPTVIFOH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1OCCN(C)C)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



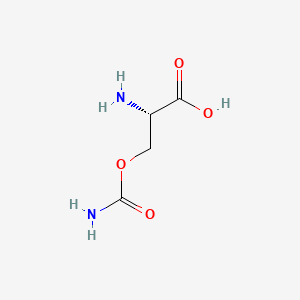
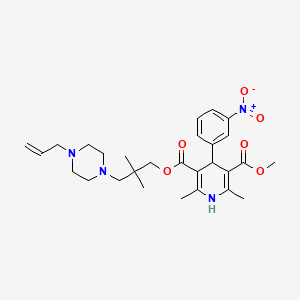
![7-Methylpentacyclo[8.8.0.02,4.02,7.011,16]octadeca-1(10),11(16),12,14-tetraene-6,14-diol](/img/structure/B10781812.png)
![benzyl N-[3-(1H-imidazol-5-yl)-1-[[2-[(2-methyl-2-phenylpropyl)amino]-2-oxoethyl]-[(4-phenylmethoxyphenyl)methyl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B10781816.png)

![2-[4-(4-Fluoroanilino)-5-phenylpyrrolo[2,3-d]pyrimidin-7-yl]-5-methyloxolane-3,4-diol](/img/structure/B10781840.png)
![[2-benzyl-3-[[3-(1H-indol-3-yl)-1-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]phosphonic acid](/img/structure/B10781848.png)
![4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-[2-[[3-(3H-indol-3-yl)-2-[[2-[2-[[2-(4-sulfooxyphenyl)acetyl]amino]hexanoylamino]acetyl]amino]propanoyl]amino]hexanoyl-methylamino]-4-oxobutanoic acid](/img/structure/B10781853.png)
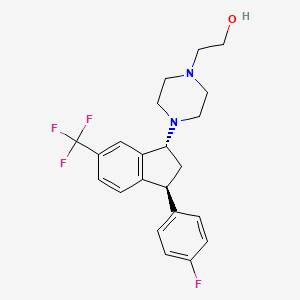
![1-{2-[Bis-(4-fluoro-phenyl)-methoxy]-ethyl}-4-(3-pyridin-3-yl-propyl)-piperazine](/img/structure/B10781861.png)
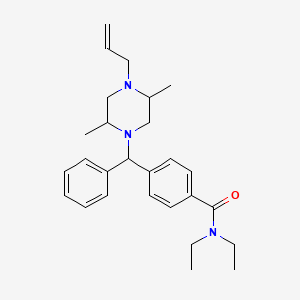
![2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[4-Amino-2-[[2-[[2-[[2-[[2-[[2-[[6-carbamimidamido-3-[[1-[3-carboxy-2-(2-propylpentanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]-2-oxohexanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B10781886.png)
![(2R)-1-[(2S)-3-(4-carbamimidoylphenyl)-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)sulfonylamino]propanoyl]-4-methyl-3,6-dihydro-2H-pyridine-2-carboxylic acid](/img/structure/B10781889.png)
